(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19,21-octaene-5,9-dione;2,2,2-trifluoroacetic acid
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Overview
Description
TP3076 (TFA), also known as CH-0793076 TFA, is a hexacyclic camptothecin analog. It is an active drug and a major metabolite of TP300. TP3076 (TFA) inhibits DNA topoisomerase I, an enzyme crucial for DNA replication and transcription, with an IC50 of 2.3 μM . This compound is particularly effective against cells expressing breast cancer resistance protein (BCRP) .
Preparation Methods
Synthetic Routes and Reaction Conditions: TP3076 (TFA) is synthesized as a hexacyclic camptothecin analog. The synthetic route involves the preparation of TP300, which is then metabolized to TP3076 (TFA). The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the hexacyclic structure .
Industrial Production Methods: Industrial production of TP3076 (TFA) involves large-scale synthesis of TP300, followed by its conversion to TP3076 (TFA). The process requires stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: TP3076 (TFA) undergoes various chemical reactions, including:
Oxidation: Conversion of TP300 to TP3076 (TFA) involves oxidation reactions.
Reduction: TP3076 (TFA) can undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under controlled conditions.
Major Products: The major product formed from these reactions is TP3076 (TFA) itself, along with its various metabolites .
Scientific Research Applications
TP3076 (TFA) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study DNA topoisomerase I inhibition.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its efficacy against BCRP-expressing cells.
Industry: Utilized in the development of new drugs and therapeutic strategies
Mechanism of Action
TP3076 (TFA) exerts its effects by inhibiting DNA topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication and transcription. By inhibiting this enzyme, TP3076 (TFA) induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells. The compound specifically targets cells expressing BCRP, making it effective against certain types of cancer .
Comparison with Similar Compounds
Camptothecin: Another topoisomerase I inhibitor with a similar mechanism of action.
Topotecan: A derivative of camptothecin used in cancer therapy.
Irinotecan: A widely used topoisomerase I inhibitor for colorectal cancer treatment
Uniqueness: TP3076 (TFA) is unique due to its hexacyclic structure and its efficacy against BCRP-expressing cells. This makes it a promising candidate for overcoming drug resistance in cancer therapy .
Properties
IUPAC Name |
(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19,21-octaene-5,9-dione;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4.C2HF3O2/c1-3-5-6-10-29-14-27-18-8-7-9-19-21(18)23(29)15-12-30-20(22(15)28-19)11-17-16(24(30)31)13-34-25(32)26(17,33)4-2;3-2(4,5)1(6)7/h7-9,11,14,33H,3-6,10,12-13H2,1-2H3;(H,6,7)/t26-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEHNJQEYNSTCD-SNYZSRNZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=NC2=CC=CC3=C2C1=C4CN5C(=CC6=C(C5=O)COC(=O)C6(CC)O)C4=N3.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCN1C=NC2=CC=CC3=C2C1=C4CN5C(=CC6=C(C5=O)COC(=O)[C@@]6(CC)O)C4=N3.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27F3N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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